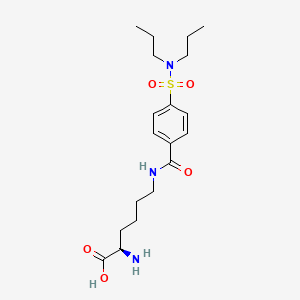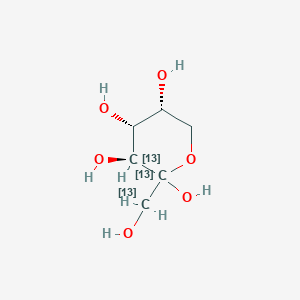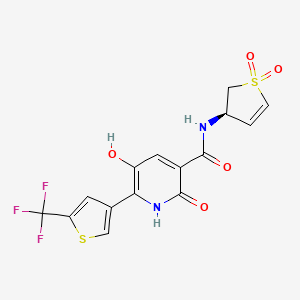
Antimycin A2c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimycin A2c: is a novel antimycin alkaloid derived from the culture of a marine-derived Streptomyces species. It has garnered significant attention due to its potent cytotoxicity against various cancer cell lines, particularly the human papillomavirus-transformed cervical cancer HeLa cell line . The compound disrupts mitochondrial function and depletes human papillomavirus oncoproteins E6 and E7, making it a promising candidate for cancer research and therapeutic development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimycin A2c is typically isolated from the culture of marine-derived Streptomyces species. The isolation process involves culturing the Streptomyces species, followed by extraction and purification using chromatographic techniques . The chemical structure of this compound is elucidated through extensive spectroscopic analysis .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the marine-derived Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Antimycin A2c undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Antimycin A2c has a wide range of scientific research applications:
Mecanismo De Acción
Antimycin A2c exerts its effects by targeting the mitochondria. It disrupts mitochondrial function, leading to the generation of reactive oxygen species and the activation of the ubiquitin-dependent proteasome system . This results in the degradation of human papillomavirus oncoproteins E6 and E7, ultimately triggering apoptosis in cancer cells . The compound’s ability to induce apoptosis through mitochondrial disruption and oncoprotein degradation makes it a potent anticancer agent .
Comparación Con Compuestos Similares
- Antimycin A1
- Antimycin A3
- Antimycin B1
- Antimycin B2
Comparison: Antimycin A2c is unique among its analogues due to its specific ability to target and degrade human papillomavirus oncoproteins E6 and E7 . While other antimycin compounds also exhibit cytotoxicity and mitochondrial inhibition, this compound’s mechanism of action involving the ubiquitin-dependent proteasome system sets it apart . This unique mechanism makes it particularly effective against human papillomavirus-transformed cancer cells .
Propiedades
Fórmula molecular |
C28H40N2O9 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
[(2R,3S,6S,7R,8R)-3-[(3-acetamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C28H40N2O9/c1-7-8-9-10-12-20-24(39-26(34)15(2)3)17(5)38-28(36)22(16(4)37-27(20)35)30-25(33)19-13-11-14-21(23(19)32)29-18(6)31/h11,13-17,20,22,24,32H,7-10,12H2,1-6H3,(H,29,31)(H,30,33)/t16-,17+,20-,22+,24+/m1/s1 |
Clave InChI |
WWGKAXWEOLWXEB-NIBHENIISA-N |
SMILES isomérico |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |
SMILES canónico |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)





![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)


